(3-Chlorophenyl)methanesulfonamide

Descripción general

Descripción

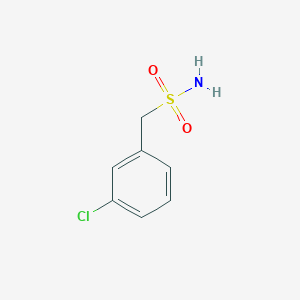

(3-Chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-chlorophenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: (3-Chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antifungal Properties

- (3-Chlorophenyl)methanesulfonamide is utilized as an intermediate in the synthesis of pharmaceutical compounds with significant antibacterial and antifungal activities. Research has shown that sulfonamide derivatives can inhibit the growth of various bacterial pathogens, including Staphylococcus aureus and Escherichia coli .

Antiviral Effects

- A study on N-phenylbenzamide derivatives indicated that compounds related to this compound could effectively inhibit hepatitis B virus replication in vitro. The mechanism was linked to increased levels of the antiviral protein A3G, suggesting potential for antiviral drug development .

Anticancer Potential

- Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. One case study reported that a structurally similar compound significantly inhibited cell proliferation in human cancer cell lines by modulating pathways associated with cell survival .

Material Science

Development of Advanced Materials

- The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form hydrogen bonds enhances the mechanical properties and durability of materials .

Biological Studies

Enzyme Inhibition Studies

- This compound serves as a valuable tool in biochemical assays to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various enzymes, potentially leading to the development of new therapeutic agents .

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

- (4-Chlorophenyl)methanesulfonamide

- (2-Chlorophenyl)methanesulfonamide

- (3-Bromophenyl)methanesulfonamide

Comparison: (3-Chlorophenyl)methanesulfonamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as (4-Chlorophenyl)methanesulfonamide and (2-Chlorophenyl)methanesulfonamide, the 3-chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .

Actividad Biológica

(3-Chlorophenyl)methanesulfonamide, also known as 3CPMSA, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN1O2S1, with a molecular weight of approximately 207.66 g/mol. The presence of the chlorophenyl group significantly influences its biological properties, particularly in enzyme inhibition and antimicrobial activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is crucial in disrupting various biochemical pathways essential for microbial growth and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential as an inhibitor of pathogenic microorganisms through targeting specific enzymes involved in metabolic pathways that are absent in humans, thereby minimizing toxicity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, including those involved in the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogens .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Competitive inhibition | 10 µM | |

| Cytochrome P450 3A4 | Non-competitive | 5 µM |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Hepatocyte Response : A study demonstrated that treatment with a related compound activated the pregnane X receptor (PXR), leading to increased expression of cytochrome P450 enzymes involved in drug metabolism. This suggests potential applications in drug development .

- In Vivo Efficacy : In animal models, this compound showed promise in reducing bacterial load and improving survival rates when administered alongside traditional antibiotics, highlighting its potential as an adjunct therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The position of the chlorine atom on the phenyl ring affects both chemical reactivity and pharmacokinetic properties compared to other analogs like (4-Chlorophenyl)methanesulfonamide and (2-Chlorophenyl)methanesulfonamide .

Propiedades

IUPAC Name |

(3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZCHWOSESAIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466878 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-88-7 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is unique about the conformation of (3-Chlorophenyl)methanesulfonamide compared to similar methanesulfonamides?

A1: Unlike some related compounds like N-(3,4-dimethylphenyl)methanesulfonamide and N-(3,4-dichlorophenyl)methanesulfonamide, the N—H bond conformation in this compound is neither syn nor anti to the meta-chloro substituent []. This contrasts with the anti conformation observed in the former and the conformation between syn and anti in the latter. This unique conformation is noteworthy as it influences the molecule's intermolecular interactions and packing.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: this compound crystallizes in the C2/c space group, differing from the P21/c space group observed in N-(phenyl)methanesulfonamide []. This change in space group is attributed to the substitution of the chlorine atom at the meta position. The molecules within the crystal structure are organized into chains along the b-axis through N—H⋯O hydrogen bonds, influencing its intermolecular interactions and potential biological activity [].

Q3: Is the amide hydrogen in this compound accessible for interactions?

A3: Yes, similar to other alkyl sulfonanilides, the amide hydrogen in this compound is positioned on one side of the benzene ring plane, while the methanesulfonyl group occupies the opposite side []. This spatial arrangement leaves the amide hydrogen available for potential interactions with receptor molecules, suggesting a possible role in biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.